rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
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Overview
Description
The compound “rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[221]heptan-4-yl]methanol” is a bicyclic compound featuring an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and formaldehyde.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a Diels-Alder reaction, followed by functional group transformations to introduce the amino and hydroxyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Cyclization Reaction: The Diels-Alder reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automated Purification Systems: Industrial processes often employ automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure efficient and reproducible isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The amino group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: Its bicyclic structure can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism by which rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol: This compound is similar but lacks the racemic mixture, making it a single enantiomer.
Bicyclic Amino Alcohols: Compounds with similar bicyclic structures and functional groups.
Uniqueness
rac-[(1R,4R,6R)-6-amino-2-oxabicyclo[22
Properties
CAS No. |
2763964-92-5 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[(1R,4R,6R)-6-amino-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c8-5-1-7(3-9)2-6(5)10-4-7/h5-6,9H,1-4,8H2/t5-,6-,7-/m1/s1 |
InChI Key |
NRWAKKLESXAMGL-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2C[C@@]1(CO2)CO)N |
Canonical SMILES |
C1C(C2CC1(CO2)CO)N |
Purity |
95 |
Origin of Product |
United States |
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